![molecular formula C18H22N4O B4746449 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4746449.png)
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached
Méthodes De Préparation
The synthesis of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving amidines and β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Introduction of Substituents: The various substituents, such as the ethyl, methyl, and benzyl groups, are introduced through alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the benzyl group, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazole or pyrimidine rings.
Applications De Recherche Scientifique
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other triazolopyrimidine derivatives, such as:
2-ethyl-5-methyl-6-[4-(methyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but with a different substituent on the benzyl group.
2-ethyl-5-methyl-6-[4-(ethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with an ethyl group instead of an isopropyl group.
2-ethyl-5-methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: A similar compound with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Propriétés
IUPAC Name |
2-ethyl-5-methyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-16-20-18-19-12(4)15(17(23)22(18)21-16)10-13-6-8-14(9-7-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKJYFKRPMXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4746371.png)
![N-[(1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide](/img/structure/B4746376.png)
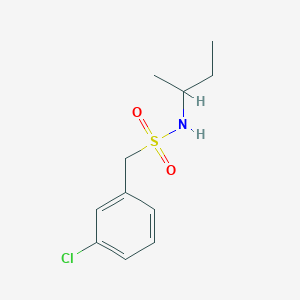

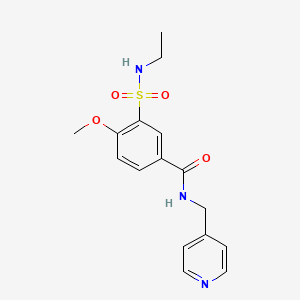
![6-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4746402.png)
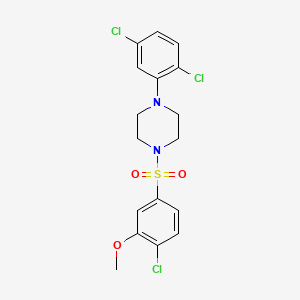
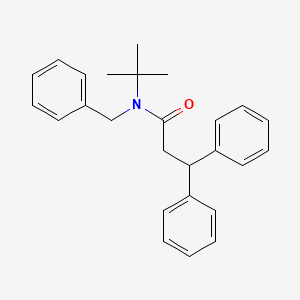
![2-METHYL-N-[3-(1H-PYRAZOL-1-YL)PROPYL]CYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B4746420.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4746422.png)
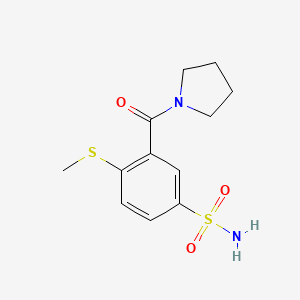
![[2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(cyclohexanecarbonylamino)acetate](/img/structure/B4746445.png)
![N-(2-chloro-4-nitrophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4746457.png)
![2-(2-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B4746465.png)
